Tellurium-128

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tellurium-128, is a naturally occurring isotope of the element tellurium. It has an atomic number of 52 and a mass number of 128, consisting of 52 protons and 76 neutrons. This compound is one of the eight stable isotopes of tellurium and has a very long half-life of approximately 7.7 × 10^24 years

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tellurium-128 can be isolated from natural tellurium sources, which contain a mixture of isotopes. The separation of tellurium isotopes can be achieved through various methods, including gas diffusion, gas centrifugation, and laser isotope separation. These methods rely on the slight differences in mass between the isotopes to achieve separation .

Industrial Production Methods

In industrial settings, tellurium is primarily obtained as a byproduct of copper and lead refining. The extraction process involves the leaching of tellurium from anode slimes, followed by purification through electrolysis and other chemical processes. The isotopic composition of tellurium can then be analyzed and separated using mass spectrometry techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Tellurium-128, like other tellurium isotopes, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Tellurium can be oxidized to form tellurium dioxide (TeO2) or telluric acid (H6TeO6) under different conditions.

Reduction: Tellurium compounds can be reduced to elemental tellurium using reducing agents such as hydrogen or sodium borohydride.

Substitution: Tellurium can participate in substitution reactions, where it replaces another element in a compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, nitric acid, and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.

Substitution: Reactions often involve halides or other reactive compounds.

Major Products Formed

Oxidation: Tellurium dioxide (TeO2), telluric acid (H6TeO6)

Reduction: Elemental tellurium (Te)

Substitution: Various tellurium-containing compounds depending on the reactants used.

Applications De Recherche Scientifique

Tellurium-128 has several applications in scientific research across various fields:

Chemistry: Used as a tracer in isotope studies and for investigating the behavior of tellurium in different chemical reactions.

Mécanisme D'action

The mechanism of action of tellurium-128 depends on its specific application. In imaging mass cytometry, tellurium-containing probes are used to label biological molecules, allowing for the visualization and quantification of cellular processes. The tellurium atoms in the probes interact with the biological targets, enabling their detection and analysis .

Comparaison Avec Des Composés Similaires

Tellurium-128 is part of the chalcogen family, which includes sulfur, selenium, and polonium. Compared to its lighter analogs, tellurium has unique properties such as higher atomic mass and different oxidation states. These differences result in distinct chemical behaviors and applications:

Sulfur: More commonly found in biological systems and has a lower atomic mass.

Selenium: Shares some chemical properties with tellurium but has different biological roles and applications.

Polonium: Radioactive and less commonly used in industrial applications.

Similar Compounds

- Sulfur (S)

- Selenium (Se)

- Polonium (Po)

This compound stands out due to its stability and long half-life, making it particularly useful for long-term studies and applications .

Propriétés

IUPAC Name |

tellurium-128 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Te/i1+0 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORWMNRCUJJQNO-IGMARMGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[128Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.904461 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14390-75-1 |

Source

|

| Record name | Tellurium, isotope of mass 128 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

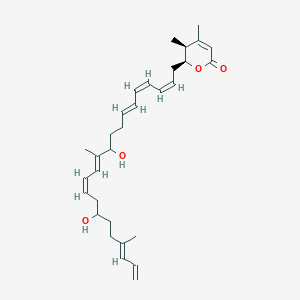

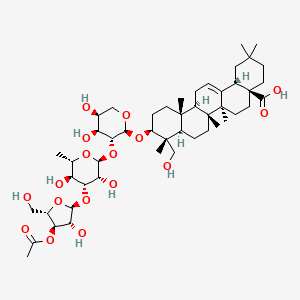

![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)